molecular formula C15H15ClN4 B1447175 2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine CAS No. 1079264-85-9

2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine

Cat. No. B1447175
CAS RN: 1079264-85-9
M. Wt: 286.76 g/mol
InChI Key: IHDTUEUIHXVSTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine (2-Cl-5-APBI) is an organic compound derived from the amino acid phenylalanine. It is a member of the benzimidazole family and has a wide range of applications in the pharmaceutical, agricultural, and biotechnology industries. 2-Cl-5-APBI is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2) and has been used to study the effects of COX-2 inhibition on various biochemical and physiological processes.

Scientific Research Applications

Antibacterial Applications

Imidazole derivatives, including our compound of interest, have been reported to exhibit potent antibacterial properties. These compounds can interfere with the synthesis of the bacterial cell wall or inhibit essential bacterial enzymes, leading to the death of the pathogenic bacteria. This makes them valuable in the development of new antibacterial agents, especially in the face of rising antibiotic resistance .

Antifungal Applications

Similar to their antibacterial properties, imidazole derivatives also show promising antifungal activity. They can disrupt the cell membrane of fungi, causing leakage of essential cellular contents. This property is particularly useful in treating fungal infections that are resistant to current antifungal drugs .

Anticancer Applications

The structural motif of imidazole is present in many compounds that exhibit anticancer activity. These compounds can act by various mechanisms, such as inhibiting cancer cell growth, inducing apoptosis, or interfering with angiogenesis. Research into imidazole derivatives like our compound could lead to the development of novel anticancer therapies .

Anti-inflammatory Applications

Imidazole derivatives have been found to possess anti-inflammatory properties, which could be beneficial in the treatment of chronic inflammatory diseases. They may work by inhibiting the production of pro-inflammatory cytokines or by modulating the immune response .

Antidiabetic Applications

Some imidazole derivatives have shown potential in the management of diabetes. They may act by influencing insulin signaling pathways or by improving the metabolic profile of diabetic patients. This opens up possibilities for new antidiabetic drugs based on imidazole chemistry .

Antiparasitic and Antiprotozoal Applications

These compounds have also been evaluated for their antiparasitic and antiprotozoal activities. They can be effective against a range of parasitic organisms, offering an alternative to existing treatments for diseases like malaria and leishmaniasis .

properties

IUPAC Name

2-(5-amino-2-chlorophenyl)-N,N-dimethyl-3H-benzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4/c1-20(2)10-4-6-13-14(8-10)19-15(18-13)11-7-9(17)3-5-12(11)16/h3-8H,17H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDTUEUIHXVSTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)N=C(N2)C3=C(C=CC(=C3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine
Reactant of Route 2
2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine
Reactant of Route 3
Reactant of Route 3
2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine
Reactant of Route 4
Reactant of Route 4
2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine
Reactant of Route 5
2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine
Reactant of Route 6
Reactant of Route 6
2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.